molecular formula C7H10O4 B2879748 rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-63-2

rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2879748
CAS No.: 2008714-63-2
M. Wt: 158.153
InChI Key: ZSPPPJZXXWMFOX-JGWLITMVSA-N
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Description

The compound rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a member of the bicyclic hydroxy acids Its complex structure includes multiple chiral centers, a hydroxy group, a carboxylic acid group, and an ether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid generally involves multi-step organic synthesis processes. A common route includes the Diels-Alder reaction of a diene with a dienophile, followed by subsequent functional group modifications.

  • Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring.

  • Oxidation: Introduction of the hydroxy group using oxidizing agents such as potassium permanganate or osmium tetroxide.

  • Hydrolysis: Conversion of nitrile groups to carboxylic acids using acidic or basic hydrolysis conditions.

Industrial Production Methods:

Industrial production involves scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow reactors for better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: Nucleophilic substitution at the hydroxy group or the ether oxygen.

  • Esterification: Formation of esters with alcohols under acidic conditions.

  • Amidation: Formation of amides from the carboxylic acid group using amines.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, osmium tetroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, tosylates.

  • Esterification Conditions: Alcohols in the presence of acid catalysts.

  • Amidation Conditions: Amine and carbodiimide coupling reagents.

Major Products:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols.

  • Substitution: Various substituted ethers or amines.

  • Esterification: Esters.

  • Amidation: Amides.

Scientific Research Applications

Chemistry:

  • Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural product analogs.

  • Chiral Catalysts: Potential use in developing chiral catalysts due to its multiple chiral centers.

Biology:

  • Biological Activity Studies: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine:

  • Pharmaceutical Precursors: Used as a precursor in the synthesis of pharmacologically active compounds.

  • Drug Development: Exploration of its structural analogs for potential therapeutic benefits.

Industry:

  • Material Science:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily involving its hydroxy and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of biomolecules.

Molecular Targets and Pathways:

  • Enzymatic Inhibition: May inhibit specific enzymes through binding to their active sites.

  • Signal Transduction Pathways: Potentially modulates various cellular signaling pathways by interacting with key signaling molecules.

  • Receptor Binding: May act as a ligand for certain receptors, altering their activity.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different substituents.

  • Hydroxy carboxylic acids: Compounds with both hydroxy and carboxylic acid groups.

  • Oxabicyclic compounds: Bicyclic structures containing an oxygen bridge with various substituents.

Properties

IUPAC Name

(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPPJZXXWMFOX-JGWLITMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2CC(C1O2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2C[C@@H]([C@@H]1O2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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